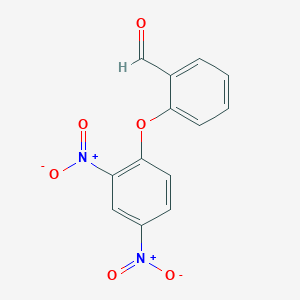

2-(2,4-Dinitrophenoxy)benzaldehyde

Vue d'ensemble

Description

2-(2,4-Dinitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8N2O6 and a molecular weight of 288.21 g/mol It is known for its distinctive structure, which includes a benzaldehyde group substituted with a 2,4-dinitrophenoxy group

Méthodes De Préparation

The synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and anhydrous dichloromethane . The reaction mixture is stirred at room temperature for 2-3 hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group () in 2-(2,4-Dinitrophenoxy)benzaldehyde can be oxidized to form a corresponding carboxylic acid (). Oxidizing agents such as potassium permanganate () can be used to facilitate this transformation.

Reduction Reactions

The nitro groups () attached to the dinitrophenyl moiety of this compound can be reduced to amino groups (). This reduction can be achieved using reducing agents like hydrogen gas () with a palladium catalyst (Pd).

Nucleophilic Aromatic Substitution

This compound can undergo nucleophilic aromatic substitution reactions, especially at the nitro-substituted positions. Nucleophiles like amines can participate in these reactions.

Reaction with Hydrazine Derivatives

This compound, like other aldehydes, can react with hydrazine derivatives such as 2,4-dinitrophenylhydrazine (2,4-DNPH) to form hydrazones. This reaction is commonly used to detect the presence of aldehydes and ketones, yielding a colored precipitate .

Biological Activity and Enzyme Inhibition

This compound has demonstrated biological activities, including the inhibition of thioredoxin reductase (TrxR). It can irreversibly inhibit TrxR by alkylating both the redox-active selenocysteine and its neighboring cysteine residue. Studies show a significant inhibition rate of approximately 75% at a concentration of 100 µM .

Elimination Reactions

Elimination reactions of (E)-2,4-Dinitrobenzaldehyde O-Benzoyloximes promoted by in 70 mol % have been studied kinetically. These reactions are second-order and exhibit specific Brönsted coefficients, suggesting an _{irr} mechanism .

Applications De Recherche Scientifique

Scientific Applications of 2-(2,4-Dinitrophenoxy)benzaldehyde

This compound is a chemical compound with the molecular formula and a molecular weight of 288.21 g/mol. It features a benzaldehyde group substituted with a 2,4-dinitrophenoxy group. This compound is primarily utilized as a building block in the synthesis of complex organic molecules, and it is also being explored for its interactions with biological molecules and potential therapeutic applications.

Scientific Research Applications

This compound is used across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology The compound is studied for potential interactions with biological molecules like enzymes and proteins.

- Medicine There is ongoing research to explore its potential as a therapeutic agent, particularly for its inhibitory effects on certain enzymes.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The aldehyde group can be oxidized to form a corresponding carboxylic acid.

- Reduction The nitro groups can be reduced to amino groups under specific conditions.

- Substitution It can undergo nucleophilic aromatic substitution reactions, especially at the nitro-substituted positions.

Common reagents in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. Major products include corresponding carboxylic acids, amines, and substituted aromatic compounds.

This compound has notable biological activities, especially in pharmacology and microbiology. Its structure allows it to interact with various biological targets, making it valuable in drug development.

Inhibition of Thioredoxin Reductase Research indicates that this compound inhibits thioredoxin reductase, an enzyme critical for cellular redox regulation and tumor growth inhibition. Inhibition studies have shown an approximate 75% inhibition rate at a concentration of 100 µM . This suggests potential applications in cancer therapy by disrupting the redox balance within tumor cells.

Antimicrobial Activity The compound has demonstrated antimicrobial properties against various pathogens and can enhance the effectiveness of conventional antibiotics through synergistic interactions. For example, it reduces the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin and ciprofloxacin when combined with benzaldehyde derivatives.

Toxicity Studies

Toxicity assessments using model organisms such as Drosophila melanogaster indicate that concentrations above 1.25 µg/mL result in significant mortality rates, reaching 100% mortality at 4 µg/mL within two hours. This highlights the need for caution in therapeutic applications due to potential toxicity.

Case Studies and Research Findings

- Antibiotic Modulation This compound can modulate antibiotic efficacy against resistant strains of bacteria by altering membrane permeability and enhancing drug uptake.

- Synthetic Derivatives Derivatives of this compound have shown enhanced bioactivity and reduced toxicity profiles compared to the parent compound, suggesting avenues for developing safer therapeutic agents.

- Cancer Research Investigations into its role as a thioredoxin reductase inhibitor have opened pathways for further research into its potential use as an anticancer agent, particularly in combination therapies.

Data Tables

Table 1: Antimicrobial Efficacy Summary

| Pathogen | MIC (µg/mL) | Effect of this compound |

|---|---|---|

| Staphylococcus aureus | 8.0 | Significant reduction when combined with benzaldehyde |

| Bacillus anthracis | 850 | Enhanced bactericidal activity observed |

| Pantoea conspicua | 1060 | Synergistic effects noted with antibiotics |

| Citrobacter youngae | 1060 | Increased susceptibility to treatment |

Mécanisme D'action

The mechanism of action of 2-(2,4-Dinitrophenoxy)benzaldehyde involves its interaction with molecular targets such as thioredoxin reductase (TrxR). The compound irreversibly inhibits TrxR by alkylating both the redox-active selenocysteine and its neighboring cysteine residue . This inhibition can disrupt cellular redox balance and has potential implications for cancer therapy and other medical applications.

Comparaison Avec Des Composés Similaires

2-(2,4-Dinitrophenoxy)benzaldehyde can be compared with other similar compounds, such as:

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitrochlorobenzene: Known for its use in immunological research.

2,4-Dinitrophenyl ethers and sulfonamides: These compounds also exhibit inhibitory activity against TrxR

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic chemistry.

Activité Biologique

2-(2,4-Dinitrophenoxy)benzaldehyde is a compound with notable biological activities, particularly in the fields of pharmacology and microbiology. Its unique molecular structure, characterized by a benzaldehyde group attached to a phenoxy group with two nitro substitutions at the 2 and 4 positions, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

- Molecular Formula : C₁₃H₈N₂O₆

- Molecular Weight : 288.21 g/mol

The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Inhibition of Thioredoxin Reductase

Research indicates that this compound acts as an inhibitor of thioredoxin reductase, an enzyme critical for cellular redox regulation and tumor growth inhibition. Inhibition studies have shown an approximately 75% inhibition rate at a concentration of 100 µM . This suggests potential applications in cancer therapy by disrupting the redox balance within tumor cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Notably, it has been studied for its ability to enhance the effectiveness of conventional antibiotics through synergistic interactions. For instance, it has been shown to reduce the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin and ciprofloxacin when combined with benzaldehyde derivatives .

Table 1: Antimicrobial Efficacy Summary

| Pathogen | MIC (µg/mL) | Effect of this compound |

|---|---|---|

| Staphylococcus aureus | 8.0 | Significant reduction when combined with benzaldehyde |

| Bacillus anthracis | 850 | Enhanced bactericidal activity observed |

| Pantoea conspicua | 1060 | Synergistic effects noted with antibiotics |

| Citrobacter youngae | 1060 | Increased susceptibility to treatment |

Toxicity Studies

Toxicity assessments have been conducted using model organisms such as Drosophila melanogaster. Exposure studies indicated that concentrations above 1.25 µg/mL resulted in significant mortality rates, reaching 100% mortality at 4 µg/mL within two hours . This highlights the need for caution in therapeutic applications due to potential toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Antibiotic Modulation : A study demonstrated that this compound could modulate antibiotic efficacy against resistant strains of bacteria by altering membrane permeability and enhancing drug uptake .

- Synthetic Derivatives : Research into derivatives of this compound has revealed enhanced bioactivity and reduced toxicity profiles compared to the parent compound, suggesting avenues for developing safer therapeutic agents.

- Cancer Research : Investigations into its role as a thioredoxin reductase inhibitor have opened pathways for further research into its potential use as an anticancer agent, particularly in combination therapies.

Propriétés

IUPAC Name |

2-(2,4-dinitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBFCQJSICGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.